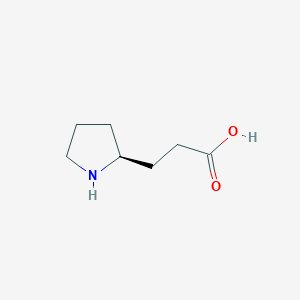
(S)-3-(Pyrrolidin-2-yl)propanoic acid
Descripción general
Descripción
(S)-3-(Pyrrolidin-2-yl)propanoic acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Pyrrolidin-2-yl)propanoic acid typically involves the following steps:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to introduce chirality.
Chemical Reactions: Utilizing reactions like the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and hydrogen cyanide, followed by hydrolysis to form the desired amino acid.
Resolution of Racemates: Employing chiral resolution techniques to separate enantiomers and obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and biocatalytic methods are also explored to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
(S)-3-(Pyrrolidin-2-yl)propanoic acid: undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to this compound esters.
Reduction: Reduction leads to the formation of (S)-3-(Pyrrolidin-2-yl)propanol.
Substitution: Nucleophilic substitution can produce various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(S)-3-(Pyrrolidin-2-yl)propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (S)-3-(Pyrrolidin-2-yl)propanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
(S)-3-(Pyrrolidin-2-yl)propanoic acid: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (S)-2-(Pyrrolidin-3-yl)acetic acid, (S)-3-(Pyrrolidin-2-yl)pyridine, and (S)-3-(Pyrrolidin-2-yl)aniline dihydrochloride.
Uniqueness: The presence of the propanoic acid moiety and the specific stereochemistry at the pyrrolidine ring contribute to its distinct properties and applications.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDODKLFTVMWQL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653101 | |
| Record name | 3-[(2S)-Pyrrolidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63328-10-9 | |
| Record name | 3-[(2S)-Pyrrolidin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


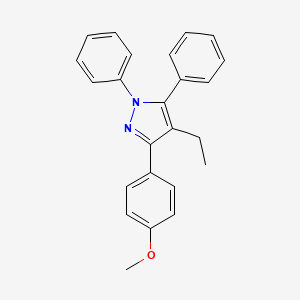

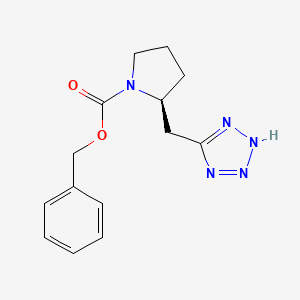
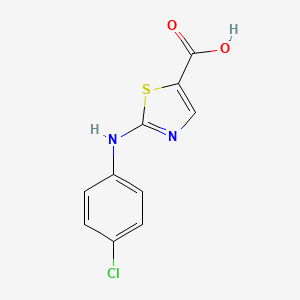



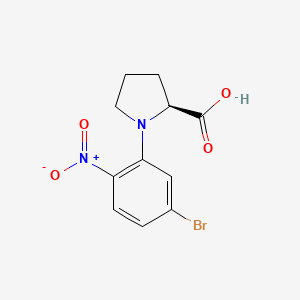
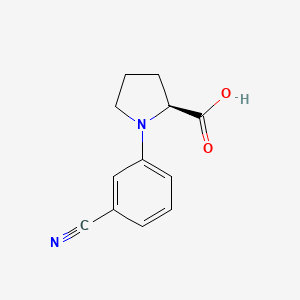
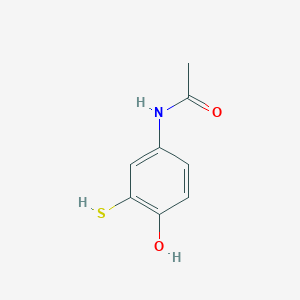
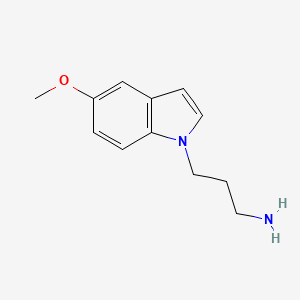


![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)
